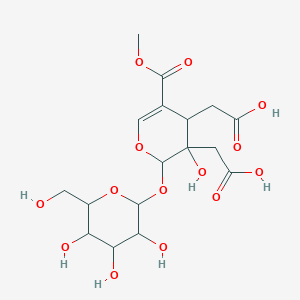
Acide Nuezhenidique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide nuézhénique est un composé naturel isolé des fruits de Ligustrum lucidum, communément appelé troène brillant. Il appartient à la classe des iridoïdes, connus pour leurs diverses activités biologiques. L’acide nuézhénique a attiré l’attention pour ses propriétés thérapeutiques potentielles, notamment ses effets antiviraux, anti-inflammatoires et antioxydants .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Nuezhenidic acid exhibits antiviral activity, particularly against influenza A virus.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
L’acide nuézhénique exerce ses effets par l’intermédiaire de multiples cibles moléculaires et voies. Il a été démontré qu’il inhibe la réplication du virus de la grippe A en interférant avec les processus d’entrée et de réplication virale. De plus, il présente des effets anti-inflammatoires en modulant la production de cytokines pro-inflammatoires telles que l’interleukine-1, le facteur de nécrose tumorale alpha et l’interleukine-6 . Le composé améliore également les défenses antioxydantes en stimulant l’expression des enzymes antioxydantes .
Analyse Biochimique
Biochemical Properties
Nuezhenidic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the activity of influenza A virus, suggesting its potential as an antiviral agent . The compound interacts with viral proteins, disrupting their function and preventing the replication of the virus. Additionally, nuezhenidic acid exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This interaction with reactive oxygen species helps protect cells from damage and supports cellular health.
Cellular Effects
Nuezhenidic acid influences various types of cells and cellular processes. In immune cells, it has been observed to modulate the production of cytokines, thereby regulating the immune response . This modulation can help in reducing inflammation and promoting a balanced immune reaction. In epithelial cells, nuezhenidic acid has been found to enhance cell proliferation and wound healing, indicating its potential in tissue repair and regeneration . Furthermore, the compound affects cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of nuezhenidic acid involves its binding interactions with biomolecules and its effects on gene expression. Nuezhenidic acid binds to viral proteins, inhibiting their function and preventing viral replication . It also interacts with cellular enzymes, such as antioxidant enzymes, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, nuezhenidic acid influences gene expression by modulating transcription factors involved in inflammation and immune responses, leading to a reduction in pro-inflammatory cytokine production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nuezhenidic acid have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity for extended periods . It is susceptible to degradation when exposed to light and moisture, necessitating proper storage conditions . Long-term studies have shown that nuezhenidic acid can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of immune responses . These findings highlight the importance of considering temporal factors in experimental designs involving nuezhenidic acid.
Dosage Effects in Animal Models
The effects of nuezhenidic acid vary with different dosages in animal models. At low to moderate doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and enhancing immune function . At high doses, nuezhenidic acid may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects underscore the need for careful dosage optimization in preclinical and clinical studies to ensure the safety and efficacy of nuezhenidic acid.
Metabolic Pathways
Nuezhenidic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of nuezhenidic acid, facilitating its excretion from the body . The compound’s metabolism can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, nuezhenidic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, nuezhenidic acid can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of nuezhenidic acid within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of nuezhenidic acid is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, nuezhenidic acid can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization allows nuezhenidic acid to modulate mitochondrial function and enhance cellular energy production .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La préparation de l’acide nuézhénique implique généralement l’extraction à partir des fruits séchés et broyés de Ligustrum lucidum. Le procédé comprend l’extraction par reflux ou l’extraction par trempage à l’aide d’éthanol aqueux. La solution d’extraction est ensuite soumise à une adsorption à l’aide de résine d’adsorption macroporeuse, suivie d’une élution avec de l’éthanol aqueux. L’éluat est ensuite purifié à l’aide de colonnes chromatographiques pour obtenir de l’acide nuézhénique avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de l’acide nuézhénique suit un processus d’extraction et de purification similaire. La méthode est conçue pour être simple, rapide et adaptée à la production de masse. Elle évite l’utilisation de solvants organiques toxiques, ce qui la rend sûre et respectueuse de l’environnement .
Analyse Des Réactions Chimiques
Types de réactions
L’acide nuézhénique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : L’acide nuézhénique peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’acide nuézhénique, qui peuvent présenter différentes activités biologiques .
Applications de la recherche scientifique
Chimie : Il sert de précurseur pour la synthèse d’autres composés bioactifs.
Biologie : L’acide nuézhénique présente une activité antivirale, en particulier contre le virus de la grippe A.
Comparaison Avec Des Composés Similaires
L’acide nuézhénique est unique parmi les iridoïdes en raison de ses activités biologiques spécifiques. Les composés similaires comprennent :
Specnuezhenide : Un autre iridoïde de Ligustrum lucidum aux propriétés antivirales similaires.
Nuezhenoside G13 : Connu pour ses effets antioxydants et anti-inflammatoires.
Secoxyloganin : Présente des activités pharmacologiques similaires, mais diffère par sa structure chimique.
L’acide nuézhénique se distingue par son large éventail d’activités biologiques et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux pour des recherches et des développements futurs.
Propriétés
IUPAC Name |
2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRZULFRVWCUPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does wine-steaming affect the concentration of nuezhenidic acid in Ligustri Lucidi Fructus?
A1: Wine-steaming leads to a marked increase in nuezhenidic acid concentration in Ligustri Lucidi Fructus. This increase occurs gradually over time, reaching a steady state after 24 hours of steaming. [] This suggests that the steaming process might break down other compounds in the fruit, leading to the formation of nuezhenidic acid.
Q2: Does wine-steaming influence the pharmacokinetics of nuezhenidic acid?
A2: Yes, research indicates that wine-steaming significantly increases both the AUC0-24 (area under the concentration-time curve) and Cmax (peak plasma concentration) of nuezhenidic acid after oral administration in rats. [] This suggests that wine-processing enhances the absorption and bioavailability of nuezhenidic acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
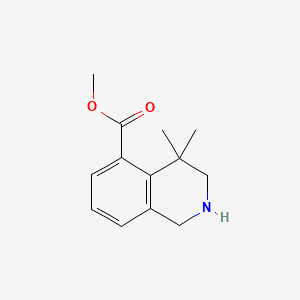
![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)
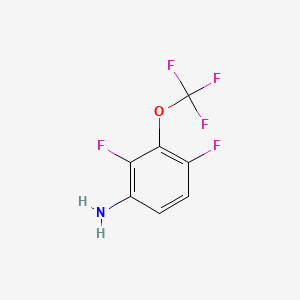
![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)
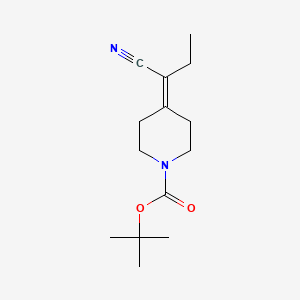
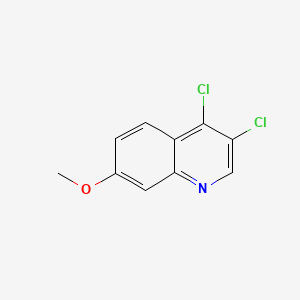

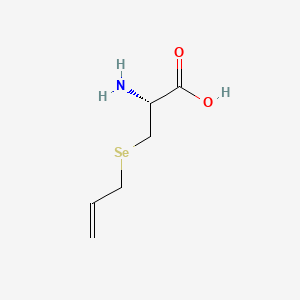
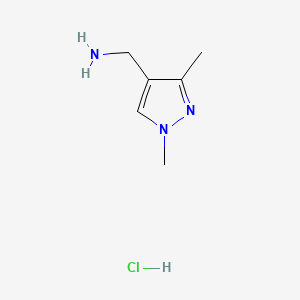
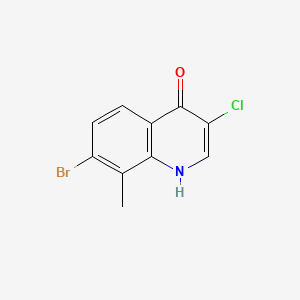
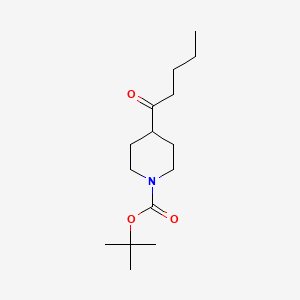
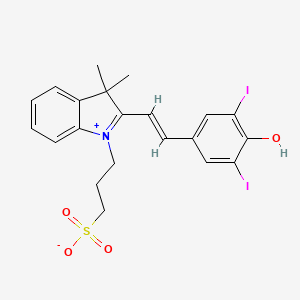
![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)
